molecular formula C19H12N6O B6033640 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

カタログ番号: B6033640
分子量: 340.3 g/mol
InChIキー: BBFCPCWLJJSNPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a polycyclic heterocyclic compound featuring a fused pyrido-triazolopyrimidine core with phenyl and 2-pyridyl substituents. These compounds typically exhibit strong absorption bands in IR spectra (e.g., 1670–1725 cm⁻¹ for carbonyl groups) and distinct NH proton signals in ¹H-NMR (δ 9–11 ppm) .

特性

IUPAC Name

8-phenyl-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O/c26-18-16-14(9-11-24(18)15-8-4-5-10-20-15)23-19-21-12-22-25(19)17(16)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCPCWLJJSNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Initial Pyrimidinone Formation

The precursor 6-amino-4-hydroxy-2-mercaptopyrimidine undergoes condensation with 2-pyridylacetonitrile in the presence of triethylamine, yielding a thienopyrimidine intermediate. This step is critical for introducing the 2-pyridyl moiety at position 7. Subsequent oxidation with hydrogen peroxide eliminates the thiol group, generating a reactive pyrimidinone scaffold.

Triazole Ring Cyclization

Hydrazonoyl chlorides, such as N-phenyl benzenecarbohydrazonoyl chloride, react with the pyrimidinone intermediate under refluxing dioxane to form thetriazolo[4,3-a]pyrimidine system. Triethylamine catalyzes the elimination of hydrogen sulfide, driving the cyclization. The phenyl group at position 9 is introduced via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.

Optimization Note:

  • Yields improve from 38% to 72% when using ionic liquid catalysts (e.g., [H-NMP]+[HSO4]−) instead of traditional bases, reducing reaction times from 15 hours to 4 hours.

  • Microwave irradiation at 150°C enhances regioselectivity for the pyrido[4,3-d] fusion over alternative isomers.

Cyclocondensation Strategies for Fused Heterocycles

One-Pot Tandem Reactions

A streamlined method involves reacting 2-aminonicotinonitrile with phenyl isocyanate and 2-pyridylmagnesium bromide in a single pot. The sequence proceeds via:

  • Formation of a urea derivative.

  • Cyclization to a pyrimidine dione.

  • Grignard addition to install the 2-pyridyl group.

Key Data:

ConditionYieldTime
Traditional reflux45%18 h
Ionic liquid catalyst83%6 h
Microwave-assisted78%2 h

This method avoids isolation of intermediates, improving overall efficiency.

Annulation with Hydrazonoyl Chlorides

Hydrazonoyl chlorides (e.g., N-phenyl-2-phenylamino-2-oxoethanehydrazonoyl chloride) react with aminopyrimidinones to form the triazolo ring. The reaction mechanism involves:

  • Nucleophilic attack by the pyrimidinone’s amino group on the hydrazonoyl chloride.

  • Elimination of HCl and H2S, followed by cyclization.

Spectroscopic Validation:

  • IR spectra confirm C=O stretches at 1670–1688 cm⁻¹.

  • ¹H NMR exhibits distinct signals for the pyridyl protons (δ 8.9–7.5 ppm) and phenyl groups (δ 7.50–7.25 ppm).

Post-Functionalization and Derivatization

Alkylation at Position 7

The 7-position’s pyridyl group is installed via nucleophilic aromatic substitution. Treating the triazolo-pyrimidinone with 2-bromopyridine and K2CO3 in DMF at 120°C achieves 89% substitution. Alternatives include Ullmann coupling with copper iodide and trans-1,2-diaminocyclohexane.

Oxidation and Reduction Modifications

  • Thione Formation: Phosphorus pentasulfide in pyridine converts the 8-ketone to a thione, enabling further functionalization.

  • Reductive Amination: Sodium borohydride reduces the pyrimidinone’s carbonyl to a methylene group, permitting secondary amine coupling.

Comparative Analysis of Synthetic Routes

The table below evaluates four primary methods:

MethodYield RangeKey AdvantageLimitation
Multi-step annulation45–83%High regioselectivityLabor-intensive purification
Cyclocondensation72–90%One-pot feasibilityRequires toxic hydrazonoyl reagents
Ionic liquid catalysis78–90%Eco-friendly, reusable catalystHigh catalyst loading (15 mol%)
Microwave-assisted68–78%Rapid reaction timesSpecialized equipment needed

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Under acidic conditions, the triazolo ring may form at position 1,5-a instead of 4,3-a due to protonation differences at N1 vs. N3. Using non-polar solvents (toluene) favors the desired 1,5-a isomer.

Byproduct Formation

  • Dimerization: Occurs at high concentrations (>0.5 M), producing bis-triazolo derivatives. Dilute conditions (<0.2 M) suppress this.

  • Over-oxidation: Excess H2O2 converts pyridyl groups to N-oxides. Controlled stoichiometry (1.2 equiv) mitigates this.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable gram-scale production with:

  • Residence time: 8 minutes.

  • Productivity: 12 g/h.

Cost Analysis

ComponentCost per kg (USD)
2-Aminonicotinonitrile320
Hydrazonoyl chlorides450
Ionic liquid catalyst600

Automating purification via centrifugal partition chromatography reduces costs by 40% compared to column chromatography.

化学反応の分析

Substitution Reactions

The compound undergoes electrophilic substitution at reactive positions due to its aromatic heterocyclic system. Key examples include:

Reaction TypeReagentConditionsOutcome
AcylationAcetyl chlorideReflux in DMF or THFIntroduction of acyl groups at nucleophilic sites
CyanationEthyl cyanoacetateBasic catalysis (e.g., piperidine)Formation of cyano derivatives
BenzoylationBenzoyl chlorideReflux in DMF or THFBenzoate ester derivatives

Functionalization Reactions

Formylation is a prominent reaction type:

  • Vilsmeier-Haack conditions (DMF, POCl₃) selectively functionalize nucleophilic positions (e.g., position 3) with formyl groups .

  • Oxidation : Aldehydes formed via formylation can be further oxidized to carboxylic acids using reagents like sodium periodate .

Isomerization and Rearrangement

The compound may undergo thermally induced isomerization via tandem ring-opening and ring-closing mechanisms, similar to related triazolopyrimidine derivatives . For example:

  • Rearrangement pathways involve transient intermediates with altered ring structures, stabilizing thermodynamically favored products.

Comparative Analysis of Reaction Types

Reaction TypeKey FeaturesRelevance to Biological Activity
Formylation Introduces electrophilic aldehyde groupsEnhances reactivity for further derivatization
Acyl Substitution Modulates lipophilicity and electronic propertiesAffects membrane permeability and target binding
Isomerization Generates structural diversity for screening purposesCritical for optimizing pharmacokinetics

Mechanistic Insights

The reactivity of the compound is governed by:

  • Nucleophilic positions : Triazole and pyrimidine rings enable substitutions at positions 3 and 6 .

  • Electrophilic sites : Pyridyl and phenyl substituents may direct reactions via electronic effects.

科学的研究の応用

Synthesis of the Compound

The synthesis of 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
  • Cyclization to Form the Triazole Ring : The intermediate pyrimidine compound undergoes cyclization with hydrazine derivatives to yield the triazole structure.
  • Introduction of Phenyl and Pyridyl Groups : This step involves substitution reactions to incorporate these groups into the final compound structure.

These synthetic pathways are crucial as they determine the yield and purity of the compound, which are essential for subsequent biological evaluations.

The biological activity of this compound has been investigated in various studies. Notably:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of pyrido[4,3-d]pyrimidines have exhibited promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range .
  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression. Understanding its mechanism could lead to novel therapeutic strategies in oncology .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antiviral Agents : Research indicates that derivatives of pyrido[4,3-d]pyrimidines can inhibit viral replication processes. This suggests that this compound may possess antiviral properties worth exploring further .
  • Anti-inflammatory Agents : Some studies have indicated that similar compounds can modulate inflammatory pathways. Thus, this compound might be investigated for its anti-inflammatory effects .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and spectral differences between 9-phenyl-7-(2-pyridyl)pyrido[4,3-d]triazolopyrimidin-8-one and analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data References
9-Phenyl-7-(2-pyridyl)pyrido[4,3-d]triazolopyrimidin-8-one 7: 2-pyridyl; 9: phenyl C₂₁H₁₄N₆O 386.37 g/mol Theoretical data inferred from analogs: IR ~1680 cm⁻¹ (C=O); ¹H-NMR δ 9–11 ppm (NH) -
7-(2-Chlorobenzyl)-9-phenylpyrido[4,3-d]triazolopyrimidin-8-one 7: 2-chlorobenzyl; 9: phenyl C₂₁H₁₄ClN₅O 387.8 g/mol MS: [M⁺] at m/z 387.8; Smiles: O=C1C2C(=C3N=C(NC3=C1)NC=C2)C4=CC=CC=C4Cl
7-(2-Hydroxyethyl)-9-phenylpyrido[4,3-d]triazolopyrimidin-8-one 7: 2-hydroxyethyl; 9: phenyl C₂₀H₁₆N₆O₂ 396.38 g/mol Purity: 95%; CAS: 1158403-10-1
6-Benzoyl-7-methylthieno[2,3-d]triazolopyrimidin-8-one 6: benzoyl; 7: methyl; thieno-fused core C₁₆H₁₁N₅O₂S 337.35 g/mol IR: 1722 cm⁻¹ (C=O); ¹H-NMR δ 10.55 ppm (NH); MS: [M⁺] at m/z 386
2-(4-Pyridyl)-7-methyl-9-phenylpyrimido[3′,2′:4,5]thieno[3,2-e]triazolopyrimidine 2: 4-pyridyl; 9: phenyl; thieno-fused C₂₂H₁₅N₇S 433.46 g/mol Crystallized from ethanol/DMF; pale yellow crystals

Key Observations:

Substituent Effects on Bioactivity: The 2-pyridyl group in the target compound may enhance π-π stacking interactions in biological systems compared to chlorobenzyl or hydroxyethyl substituents, as seen in analogous kinase inhibitors . Thieno-fused derivatives (e.g., 6-benzoyl-7-methylthieno[2,3-d]triazolopyrimidin-8-one) exhibit distinct electronic profiles due to sulfur incorporation, evidenced by IR absorption at 1722 cm⁻¹ for carbonyl groups .

Synthesis Pathways: The target compound likely follows a route similar to and , where 2,3-diamino intermediates undergo cyclization with aromatic aldehydes or heterocyclic reagents . Chlorobenzyl-substituted analogs (e.g., 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d]triazolopyrimidin-8-one) are synthesized via nucleophilic substitution or coupling reactions .

Spectral Distinctions: NH protons in pyrido-triazolopyrimidines resonate at δ 9–11 ppm, while thieno-fused analogs show downfield shifts (δ 10.55 ppm) due to electron-withdrawing effects . Molecular ion peaks in mass spectra vary significantly: thieno derivatives (m/z 386) vs. pyrido derivatives (m/z 387–433) .

Thermodynamic and Solubility Properties :

  • Hydroxyethyl substituents (e.g., 7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d]triazolopyrimidin-8-one) improve aqueous solubility compared to hydrophobic groups like chlorobenzyl .

生物活性

9-Phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique tricyclic structure that includes a pyridine ring fused to a pyrimidine ring and a triazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Ring : Achieved through the condensation of appropriate aldehydes with guanidine derivatives.
  • Cyclization to Form the Triazole Ring : Involves cyclization with hydrazine derivatives.
  • Introduction of Functional Groups : Phenyl and pyridyl groups are introduced to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For example, it has been reported to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values ranging from 8 to 18 nM in various studies .
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor of certain kinases or other proteins involved in signaling pathways critical for cell growth and survival .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cancer Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT29 colorectal cancer cells) with notable inhibition of cell proliferation .
  • Kinase Inhibition Assays : Research indicated that the compound acts as a competitive inhibitor at the active site of kinases involved in cancer progression .
  • Inflammation Models : Animal models have shown reduced markers of inflammation upon treatment with this compound, suggesting its potential therapeutic use in inflammatory diseases .

Comparative Analysis

To understand the efficacy of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure TypeBiological ActivityIC50 (nM)
This compoundTricyclicAnticancer (EGFR Inhibition)8 - 18
PD-173955Pyrido[2,3-d]pyrimidineTyrosine Kinase Inhibitor12
Other Pyrido DerivativesVariesAnticancer/AntiviralVaries

Q & A

Basic Research Questions

Q. What are the efficient synthetic protocols for preparing 9-phenyl-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one and its derivatives?

  • Methodological Answer : Utilize multi-step condensation reactions involving substituted benzaldehydes and aminopyrimidine precursors. For example, describes a protocol using catalytic additives (e.g., acetic acid or urea) under reflux conditions to enhance cyclization efficiency. Reaction optimization should include solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) to achieve yields >70% . highlights a method for synthesizing 9-substituted analogs via base-mediated annulation, requiring rigorous inert-atmosphere conditions to prevent oxidation .

Q. How can researchers characterize the structural and purity attributes of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and pyridyl/phenyl ring vibrations (C-H stretching, ~3000–3100 cm⁻¹).
  • NMR (¹H/¹³C) : Assign peaks for pyridyl protons (δ 8.5–9.0 ppm) and phenyl substituents (δ 7.2–7.8 ppm) to confirm regioselectivity .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF) with isotopic patterns matching Cl or Br substituents if present .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this heterocyclic system?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. demonstrates the use of quantum chemical parameters (e.g., Fukui indices) to predict reactive sites for electrophilic substitution . Molecular docking studies can further elucidate binding affinities with biological targets (e.g., kinases or phosphatases) .

Q. How can researchers optimize reaction conditions to mitigate low yields in triazolo-pyrimidine ring formation?

  • Methodological Answer :

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (MeOH, EtOH) for solubility and reaction kinetics .
  • In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times (typically 6–12 hours) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodological Answer :

  • Orthogonal assays : Validate antimicrobial or anticancer activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) models .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays to rule out false positives from compound degradation .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., 4-chlorophenyl vs. 2-pyridyl) to isolate structure-activity relationships (SAR) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s photostability and thermal degradation profiles?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (25–300°C, 10°C/min) to identify decomposition thresholds .
  • UV-Vis spectroscopy : Expose solutions to UV light (λ = 365 nm) and monitor absorbance changes over 24–72 hours to quantify photodegradation .
  • Statistical design : Apply factorial DOE (Design of Experiments) to test interactions between temperature, pH, and light exposure .

Q. What analytical workflows are recommended for resolving NMR signal overlap in complex heterocyclic systems?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign carbon-proton correlations .
  • Variable-temperature NMR : Suppress signal broadening caused by conformational exchange (e.g., ring puckering) .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track specific nuclei in crowded spectral regions .

Contradiction Management in Published Data

Q. How to address discrepancies in reported inhibitory potencies (IC₅₀) across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or cell passage number .
  • Meta-analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to confirm binding modes and validate activity claims .

Synthetic and Analytical Reference Tables

Parameter Typical Conditions Key References
Cyclization catalystsp-TsOH, ZnCl₂, or urea (5–10 mol%)
Optimal solventDMF or ethanol (reflux, 80–120°C)
Purity assessmentHPLC (C18, 0.1% TFA in H₂O/MeCN gradient)
DFT basis setB3LYP/6-31G** for electronic properties

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。